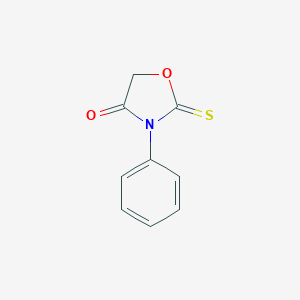![molecular formula C36H31N3 B303320 N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine](/img/structure/B303320.png)
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine, commonly known as BMH-21, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BMH-21 is a synthetic compound that was first synthesized in 2011 by a team of researchers at the University of Texas at Austin. Since then, it has been extensively studied for its anti-cancer properties.
Mécanisme D'action
The mechanism of action of BMH-21 is not fully understood. However, it has been shown to induce DNA damage and activate the DNA damage response pathway, leading to cell death in cancer cells. BMH-21 has also been found to inhibit the activity of the proteasome, a cellular complex that is involved in protein degradation. This inhibition leads to the accumulation of misfolded proteins, which ultimately results in cell death.
Biochemical and Physiological Effects:
BMH-21 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, it has been found to inhibit the cell cycle, leading to cell death. BMH-21 has also been shown to decrease the levels of various proteins that are involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BMH-21 is its selectivity towards cancer cells. This makes it a promising candidate for cancer therapy, as it has the potential to kill cancer cells while sparing normal cells. Additionally, BMH-21 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy.
One of the limitations of BMH-21 is its synthetic nature. The multi-step synthesis process requires expertise in organic chemistry, which may limit its accessibility for researchers. Additionally, the mechanism of action of BMH-21 is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of BMH-21. One direction is to further elucidate its mechanism of action, which may lead to the development of more potent derivatives. Another direction is to study the pharmacokinetics and pharmacodynamics of BMH-21, which may help in the development of optimal dosing regimens. Additionally, the potential use of BMH-21 as an adjuvant therapy in combination with chemotherapy and radiation therapy should be further explored.
Méthodes De Synthèse
The synthesis of BMH-21 involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 3,5-bis(4-methylphenyl)-1H-pyrrole-2-carbaldehyde, which is then reacted with 3,5-bis(4-methylphenyl)-2H-pyrrole-2-carboxylic acid to form the desired product. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of BMH-21.
Applications De Recherche Scientifique
BMH-21 has been extensively studied for its anti-cancer properties. It has been shown to selectively kill cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. BMH-21 has been found to inhibit the growth of various types of cancer cells, including breast, lung, prostate, and colon cancer cells. Additionally, it has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
Nom du produit |
N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-N-[3,5-bis(4-methylphenyl)-2H-pyrrol-2-ylidene]amine |
|---|---|
Formule moléculaire |
C36H31N3 |
Poids moléculaire |
505.6 g/mol |
Nom IUPAC |
(E)-N-[3,5-bis(4-methylphenyl)-1H-pyrrol-2-yl]-3,5-bis(4-methylphenyl)pyrrol-2-imine |
InChI |
InChI=1S/C36H31N3/c1-23-5-13-27(14-6-23)31-21-33(29-17-9-25(3)10-18-29)37-35(31)39-36-32(28-15-7-24(2)8-16-28)22-34(38-36)30-19-11-26(4)12-20-30/h5-22,37H,1-4H3/b39-36+ |
Clé InChI |
KFGZYLGWHUAMIC-WQBMDMGNSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C\2=CC(=N/C2=N/C3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=NC2=NC3=C(C=C(N3)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C)C6=CC=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)


![N-[2-(1,3-benzodioxol-5-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B303263.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
![3-({[2-(3,4-Dimethoxyphenyl)ethyl]imino}methyl)phenol](/img/structure/B303265.png)